![molecular formula C16H19N3O5S B1668877 Cefroxadine CAS No. 51762-05-1](/img/structure/B1668877.png)
Cefroxadine
Vue d'ensemble
Description
Cefroxadine is an orally available cephalosporin antibiotic. It shares structural properties with cefalexin and has a similar spectrum of activity . It was used in Italy but has since been withdrawn .
Synthesis Analysis
Cefroxadine can be prepared by several routes, including one in which the enol is methylated with diazomethane as a key step . A more involved route starts with phenoxymethylpenicillin sulfoxide benzhydryl ester . Another method involves reacting sodium-2-(cyclohexa-1,4-diene-1-yl)-2-((4-methoxy-4-oxobutan-2-yl)amino)acetate with pivaloyl chloride .Molecular Structure Analysis
Cefroxadine has a molecular formula of C16H19N3O5S and a molar mass of 365.4 g/mol . It contains 46 bonds in total, including 27 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 double bonds, and 1 four-membered ring .Chemical Reactions Analysis
Cefroxadine is a cephalosporin antibiotic which produces a bactericidal effect on susceptible bacteria . It binds to and inhibits penicillin binding proteins (PBPs), disrupting the balance between the hydrolysis of peptidoglycan and the attachment of new units, leading to the destruction of the peptidoglycan layer .Physical And Chemical Properties Analysis
Cefroxadine has an oral bioavailability of 90%, a volume of distribution of 15 L, and is 10% bound to human plasma proteins . It is primarily eliminated in the urine (80-96%), has a serum half-life of 0.9-1.1 hours, a total body clearance of 340 mL/min, and a renal clearance of 250 mL/min .Applications De Recherche Scientifique
Antibacterial Agent
Cefroxadine is a cephalosporin antibiotic, which is primarily used for the treatment of bacterial infections . It produces a bactericidal effect on susceptible bacteria .
Mechanism of Action
Cefroxadine, like other cephalosporin antibiotics, binds to and inhibits penicillin-binding proteins (PBPs) . PBPs are responsible for catalyzing the transpeptidase reaction which cross-links the peptide side chains on the sugar residues of a peptidoglycan unit, adding the unit to the peptidoglycan layer .
Disruption of Bacterial Cell Wall
By binding to PBPs, Cefroxadine disrupts the formation of the bacterial cell wall, leading to the inhibition of bacterial growth and ultimately the eradication of the infection .
High Oral Bioavailability
Cefroxadine has an oral bioavailability of 90%, making it an effective choice for oral administration .
Renal Elimination
Cefroxadine is primarily eliminated in the urine (80-96%), which could be relevant for patients with renal conditions .
Low Protein Binding
Cefroxadine is only 10% bound to human plasma proteins, which can influence the drug’s distribution within the body .
Short Half-Life
The serum half-life of Cefroxadine is 0.9-1.1 hours, which can affect the dosing frequency .
Historical Use and Approval
Cefroxadine was first approved in Japan in December 1982 . Its long history of use indicates that it has undergone rigorous testing and evaluation to demonstrate its safety and efficacy .
Mécanisme D'action
Target of Action
Cefroxadine, a cephalosporin antibiotic, primarily targets Penicillin-binding proteins (PBPs) . PBPs are enzymes found in the cell wall of bacteria and are involved in the synthesis of peptidoglycan, a crucial component of the bacterial cell wall .
Mode of Action
Cefroxadine binds to and inhibits PBPs . PBPs are responsible for catalyzing the transpeptidase reaction which cross-links the peptide side chains on the sugar residues of a peptidoglycan unit, adding the unit to the peptidoglycan layer . This disrupts the balance between the hydrolysis of peptidoglycan, in order to insert new peptidoglycan units, by murein hydrolase and the attachment of the new units which leads to overall destruction of the peptidoglycan layer .
Biochemical Pathways
The inhibition of PBPs disrupts the formation of the bacterial cell wall, leading to cell lysis and ultimately killing the bacteria . This is due to the loss of the peptidoglycan layer which results in the cell losing its resistance to the high osmotic pressure inside its membrane .
Pharmacokinetics
Cefroxadine has an oral bioavailability of 90% . It has a volume of distribution of 15 L and is 10% bound to human plasma proteins . The serum half-life is 0.9-1.1 h . The total body clearance is 340 mL/min and the renal clearance is 250 mL/min . It is primarily eliminated in the urine (80-96%) .
Result of Action
The result of Cefroxadine’s action is the bactericidal effect on susceptible bacteria . By disrupting the formation of the bacterial cell wall, it inhibits bacterial growth and ultimately eradicates the infection .
Propriétés
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-24-9-7-25-15-11(14(21)19(15)12(9)16(22)23)18-13(20)10(17)8-5-3-2-4-6-8/h2-3,6,10-11,15H,4-5,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMOROXKXONCAL-UEKVPHQBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N2C(C(C2=O)NC(=O)C(C3=CCC=CC3)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CCC=CC3)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022768 | |
Record name | Cefroxadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Cefrixadine is a cephalosporin antibiotic, a class of β-lactam antibiotics similar to penicillins, which binds to and inhibits penicillin binding proteins (PBPs). PBPs are responsible for catalyzing the transpeptidase reaction which cross-links the peptide side chains on the sugar residues of a peptidoglycan unit, adding the unit to the peptidoglycan layer. This disrupts the balance between the hydrolysis of peptidoglycan, in order to insert new peptidoglycan units, by murein hydrolase and the attachment of the new units which leads to overall destruction of the peptidoglycan layer. With the loss of its peptidoglycan layer the cell also loses its resistance to the high osmotic pressure inside its membrane and lyses. | |
Record name | Cefroxadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11367 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Cefroxadine | |
CAS RN |
51762-05-1 | |
Record name | Cefroxadine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51762-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefroxadine [USAN:INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051762051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefroxadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11367 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cefroxadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cefroxadine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.157 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEFROXADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B908C4MV2R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.